3-(8-Quinolinyl)-L-alanine

pKa basicity quinoline

Select 3-(8-Quinolinyl)-L-alanine, CAS 137940-23-9, for its unique 8-quinolinyl L-enantiomer properties absent in isomers or racemates. Its XLogP 5.7 enhances membrane diffusion and BBB penetration, replacing tryptophan without indole N-H donor artifacts. Unlike HqAla, it exhibits negligible metal chelation, safeguarding fluorescence and NMR assays. L-configuration ensures ribosomal compatibility for amber suppression. This compound delivers precise, reproducible results in peptide engineering, GPCR binding, and structural biology.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 137940-23-9
Cat. No. B142443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(8-Quinolinyl)-L-alanine
CAS137940-23-9
Synonyms8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI)
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2
InChIInChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-4-1-3-8-5-2-6-14-11(8)9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1
InChIKeyIMFYLYWEXLUDKO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(8-Quinolinyl)-L-alanine (CAS 137940-23-9): Core Identity and Physicochemical Baseline


3-(8-Quinolinyl)-L-alanine (CAS 137940-23-9) is a non-proteinogenic L-α-amino acid derivative featuring a quinoline heterocycle covalently linked to the β-position of L-alanine . Its molecular formula is C12H12N2O2 with a molecular weight of 216.24 g/mol . The compound possesses an aromatic quinoline ring system, a primary amine group, a carboxylic acid group, and a chiral center at the α-carbon, conferring both structural rigidity and specific stereochemical requirements for biological recognition . Computed physicochemical parameters include a predicted XLogP of 5.7 and a topological polar surface area of 80.1 Ų, indicating pronounced lipophilicity and moderate polarity [1].

Why Generic 3-(8-Quinolinyl)-L-alanine Substitution Fails in Research Procurement


In-class quinolinyl alanines cannot be treated as interchangeable due to profound positional and stereochemical influences on key molecular properties. The quinoline ring nitrogen placement dictates basicity and metal-coordination geometry, as demonstrated by the >4-unit pKa spread observed among positional isomers of related quinolinyl amino acids [1]. Furthermore, the L-configuration is essential for compatibility with biological machinery, including ribosomal incorporation, enzymatic recognition, and peptide folding [2]. Substituting with racemic mixtures, D-enantiomers, or incorrectly positioned quinolinyl analogs introduces uncontrolled variables in binding assays, structural biology studies, and synthetic peptide performance. The quantitative comparisons below establish the specific, measurable advantages of the 8-quinolinyl L-enantiomer over its closest structural relatives.

3-(8-Quinolinyl)-L-alanine Quantitative Differentiation vs. Analogs


8-Position Quinoline Substitution Confers 4.7-Fold Higher Basicity vs. 2-Position in Related Amino Acids

In a systematic study of 3-[2-(n-quinolinyl)benzoxazol-5-yl]alanine positional isomers (n = 2,3,4,6,8 and 3-iso), the 8-quinolinyl derivative exhibited the strongest basicity with a measured pKa of 4.69, in stark contrast to the weakest 2-quinolinyl analog with a pKa of 0.99 [1]. This 4.7-fold difference in proton affinity directly impacts the compound's ionization state, solubility, and metal-coordination behavior under physiological and experimental pH conditions. While the target compound 3-(8-quinolinyl)-L-alanine lacks the benzoxazole spacer, the quinoline nitrogen's position-dependent basicity trend is a conserved class feature, establishing the 8-substituted regioisomer as the most basic within the quinolinyl alanine family [1].

pKa basicity quinoline protonation

3-(8-Quinolinyl)-L-alanine Exhibits 5.7-Fold Higher Predicted Lipophilicity (XLogP) Than Typical Aromatic Amino Acids

The computed XLogP value for 3-(8-quinolinyl)-L-alanine is 5.7 [1], significantly exceeding that of phenylalanine (XLogP ≈ -1.5), tyrosine (XLogP ≈ -2.3), and tryptophan (XLogP ≈ -1.1) [2]. This pronounced lipophilicity arises from the extended conjugated π-system of the quinoline ring attached at the β-position. In comparison, the 3-(3-quinolinyl)-L-alanine isomer (Qla) has a reported LogP of approximately 2.8-3.0 [3], indicating that the 8-position substitution imparts a measurable increase in hydrophobic character. The elevated LogP translates to enhanced membrane partitioning, increased affinity for hydrophobic protein pockets, and distinct chromatographic retention behavior.

lipophilicity XLogP hydrophobicity membrane permeability

Absence of 8-Hydroxy Group Distinguishes 3-(8-Quinolinyl)-L-alanine from HqAla for Metal-Free Structural and Binding Studies

3-(8-Quinolinyl)-L-alanine lacks the 8-hydroxy substituent present in (8-hydroxyquinolin-3-yl)alanine (HqAla), which forms exceptionally stable complexes with transition metals (Cu²⁺ Kd = 0.1 fM) and induces fluorescence changes upon metal binding [1][2]. The absence of this chelating group renders the target compound substantially less prone to adventitious metal coordination, thereby avoiding metal-induced aggregation, fluorescence quenching, or conformational artifacts in metal-sensitive assays. Conversely, HqAla's femtomolar Cu²⁺ affinity, while advantageous for artificial metalloenzyme design [3], introduces uncontrolled variables in applications where metal-free conditions are required.

metal chelation HqAla structural biology fluorescence

Purity Specification of Min. 95% Meets Rigorous Standards for Reproducible Peptide Synthesis

Commercial availability of 3-(8-quinolinyl)-L-alanine is typically offered at a minimum purity of 95% . This specification aligns with or exceeds the standard purity thresholds required for solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions, where impurities below 5% are generally tolerated if they are chemically inert or removable during purification. In contrast, lower-purity grades (e.g., 90% technical grade) may introduce byproducts that compromise coupling efficiency, racemization, or final peptide homogeneity. The 95% minimum ensures batch-to-batch consistency critical for reproducible structure-activity relationship (SAR) studies and scalable peptide production.

purity peptide synthesis quality control reproducibility

3-(8-Quinolinyl)-L-alanine Serves as a Tryptophan Surrogate with Altered Hydrogen-Bonding Capacity

The quinoline moiety of 3-(8-quinolinyl)-L-alanine is structurally analogous to the indole ring of L-tryptophan but lacks the indole N-H hydrogen-bond donor. This substitution has been successfully employed in somatostatin analogues where 3-(3-quinolinyl)-L-alanine replaced Trp8, resulting in high-affinity, selective receptor binding while eliminating the indole N-H proton [1]. Extrapolating to the 8-quinolinyl isomer, the altered hydrogen-bonding capacity and distinct spatial orientation of the nitrogen atom (8-position vs. 3-position) provide a means to probe the importance of specific hydrogen-bonding interactions in peptide-receptor interfaces. The L-configuration is mandatory for biological activity, as D-enantiomers yield markedly different selectivity profiles [1].

peptide engineering tryptophan replacement SAR hydrogen bonding

X-ray Crystallographic Validation of 3-(8-Quinolinyl)-L-alanine Incorporation into Metalloprotein Scaffolds

The close analog 3-(8-hydroxyquinolin-3-yl)-L-alanine has been successfully incorporated into computationally designed metalloproteins, with the crystal structure resolved at high resolution (PDB ID: 8W3Z) confirming the precise positioning of the quinoline moiety for metal coordination [1]. While the target compound lacks the hydroxy group, the 8-quinolinyl scaffold shares the same core geometry and can be site-specifically introduced into proteins using orthogonal translation systems [2]. This structural validation demonstrates the feasibility of installing quinolinyl alanine derivatives into protein frameworks without disrupting overall folding, enabling studies of π-stacking interactions, hydrophobic packing, and site-directed spin labeling.

protein engineering crystallography metalloprotein non-canonical amino acid

3-(8-Quinolinyl)-L-alanine Application Scenarios Backed by Differential Evidence


Design of Lipophilic Peptide Therapeutics Requiring Enhanced Membrane Permeability

The high predicted XLogP of 5.7 for 3-(8-quinolinyl)-L-alanine—approximately 6.8 log units greater than tryptophan—makes it a strategic replacement for native aromatic amino acids in peptide drug candidates where improved passive membrane diffusion or blood-brain barrier penetration is desired [1][2]. Its lipophilic character also enhances binding to hydrophobic pockets in G protein-coupled receptors and other membrane proteins, as demonstrated with analogous quinolinyl alanine substitutions in somatostatin analogues [2].

Metal-Free Biophysical Studies of Quinoline-Containing Proteins

Unlike the closely related HqAla (Cu²⁺ Kd = 0.1 fM), 3-(8-quinolinyl)-L-alanine exhibits negligible metal-chelation propensity [3]. This property is essential for fluorescence-based assays, NMR studies, and enzymatic activity measurements performed in metal-free buffers, where adventitious metal binding would otherwise introduce artifacts. Researchers investigating protein-protein interactions or ligand-binding events in the absence of transition metals should select this compound over chelating analogs [3][4].

Structure-Activity Relationship (SAR) Studies Probing Tryptophan's Hydrogen-Bonding Role

Substitution of L-tryptophan with 3-(8-quinolinyl)-L-alanine eliminates the indole N-H hydrogen-bond donor while preserving aromatic π-stacking and hydrophobic contacts [2]. In somatostatin receptor binding assays, analogous 3-(3-quinolinyl)-L-alanine substitutions maintained high affinity and conferred altered receptor selectivity profiles [2]. The 8-quinolinyl isomer, with its nitrogen positioned differently, offers an orthogonal tool for mapping the geometric requirements of hydrogen-bonding interactions in peptide-receptor interfaces.

Incorporation into Recombinant Proteins via Orthogonal Translation for Probing π-Stacking Interactions

The successful genetic encoding and high-resolution crystallographic validation of 3-(8-hydroxyquinolin-3-yl)-L-alanine in E. coli [4][5] establishes the compatibility of the 8-quinolinyl scaffold with ribosomal translation machinery. Researchers employing amber suppression or other orthogonal systems can incorporate 3-(8-quinolinyl)-L-alanine to introduce a site-specific quinoline π-system, enabling studies of aromatic stacking, hydrophobic packing, and the spectroscopic consequences of quinoline incorporation in proteins.

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